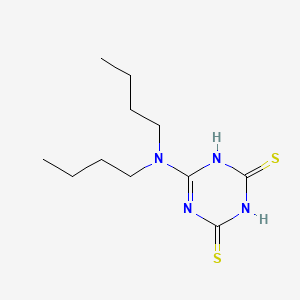

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol

Beschreibung

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (CAS: 29529-99-5) is a sulfur- and nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₂₀N₄S₂ and a molecular weight of 272.43 g/mol . It is characterized by a central triazine ring substituted with two thiol (-SH) groups at positions 2 and 4 and a dibutylamino (-N(C₄H₉)₂) group at position 4.

Eigenschaften

IUPAC Name |

6-(dibutylamino)-1H-1,3,5-triazine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4S2/c1-3-5-7-15(8-6-4-2)9-12-10(16)14-11(17)13-9/h3-8H2,1-2H3,(H2,12,13,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXDGHAZCSMVIFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C1=NC(=S)NC(=S)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0067478 | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29529-99-5 | |

| Record name | 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29529-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029529995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(dibutylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0067478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(dibutylamino)-1,3,5-triazine-2,4(1H,3H)-dithione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Detailed Preparation Procedure (Based on Patent CN102675235A)

The preparation method described in the patent CN102675235A (2012) provides a robust and reproducible synthetic route with variations in reagent quantities and reaction times to optimize the process.

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | Cyanuric chloride (0.06-0.10 mol), dibutylamine (0.2-0.4 mol), tetrahydrofuran (THF) solvent (1.3-1.8 mol), temperature 10-15 °C, reaction time 1.8-2.2 h | Cyanuric chloride is dissolved in THF, then dibutylamine is added dropwise under stirring and controlled low temperature to favor monosubstitution at the 6-position of the triazine ring. |

| 2 | Sodium hydrogen carbonate solution (0.04-0.06 mol), stirring 0.8-1.2 h, room temperature | Neutralization of acidic by-products formed during substitution; phase separation and evaporation of THF solvent. |

| 3 | Dimethylformamide (DMF) (0.4-0.6 mol), aqueous sodium hydrosulfide solution (0.2-0.4 mol), temperature 70-90 °C, reaction time 6-8 h | Thiolation step where the chlorine atoms at positions 2 and 4 are replaced by mercapto (-SH) groups via nucleophilic substitution by hydrosulfide ions in DMF at elevated temperature. |

| 4 | 30% aqueous hydrochloric acid, pH adjustment to 1-2, filtration, washing to pH 5-6, drying | Acidification to precipitate the product, filtration, washing to remove impurities, and drying to obtain the final 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol as a dry cake. |

Variations and Embodiments

The patent describes three embodiments with slight variations in reagent amounts and reaction times, showing flexibility in the process:

| Embodiment | Cyanuric chloride (mol) | Dibutylamine (mol) | Sodium hydrogen carbonate (mol) | Sodium hydrosulfide (mol) | DMF (mol) | Reaction Time (Step 3) |

|---|---|---|---|---|---|---|

| 1 | 0.06-0.10 | 0.2-0.4 | 0.04-0.06 | 0.2-0.4 | 0.4-0.6 | 6-8 hours |

| 2 | 0.06 | 0.2 | 0.04 | 0.2 | 0.4 | 6-8 hours |

| 3 | 0.10 | 0.4 | 0.06 | 0.4 | 0.6 | 6-8 hours |

These variations allow tuning of the scale and yield depending on the desired batch size and purity requirements.

Reaction Mechanism Insights

- Step 1 (Amination): The nucleophilic dibutylamine attacks the electrophilic carbon of cyanuric chloride, substituting one chlorine atom selectively at low temperature to avoid multiple substitutions.

- Step 3 (Thiolation): Sodium hydrosulfide provides hydrosulfide ions (HS⁻) which substitute the remaining chlorine atoms at positions 2 and 4, converting them into thiol groups. The use of DMF as solvent facilitates solubilization and reaction kinetics.

- pH Control: Acidification post-reaction ensures protonation of thiolate ions to thiol groups, aiding precipitation and purification.

Summary Table of Key Reaction Parameters

| Parameter | Range / Value | Role / Notes |

|---|---|---|

| Cyanuric chloride | 0.06-0.10 mol | Starting triazine core |

| Dibutylamine | 0.2-0.4 mol | Amination reagent |

| Solvent (THF) | 1.3-1.8 mol | Medium for amination |

| Temperature (Step 1) | 10-15 °C | Controls substitution selectivity |

| Sodium hydrogen carbonate | 0.04-0.06 mol | Neutralizes acid by-products |

| DMF solvent | 0.4-0.6 mol | Medium for thiolation |

| Sodium hydrosulfide | 0.2-0.4 mol | Thiolation reagent |

| Temperature (Step 3) | 70-90 °C | Facilitates thiolation |

| Reaction time (Step 3) | 6-8 hours | Ensures complete substitution |

| pH adjustment | 1-2 (acidic), then 5-6 (neutral) | For product precipitation and purification |

Research Findings and Optimization Notes

- Temperature Control: Maintaining low temperature during amination prevents over-substitution and side reactions.

- Solvent Choice: THF is preferred for the initial substitution due to its ability to dissolve cyanuric chloride and dibutylamine while maintaining reaction control. DMF is ideal for thiolation due to its high polarity and thermal stability.

- Reaction Time: Extended thiolation time (6-8 hours) ensures complete replacement of chlorines with thiol groups, critical for product purity.

- pH Management: Acidification post-thiolation is crucial for isolating the product in its thiol form and removing residual hydrosulfide ions.

- Yield and Purity: The described method yields a white to off-white solid with high purity (>98% by HPLC reported in commercial samples), suitable for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:

Oxidation: The dithiol groups can be oxidized to form disulfides.

Reduction: The compound can be reduced to form thiols.

Substitution: The amino and dithiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amino or dithiol groups under basic or acidic conditions.

Major Products

Oxidation: Disulfides.

Reduction: Thiols.

Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Material Science Applications

DBTDT serves as a vulcanizing agent and a cross-linking agent in polymer chemistry. Its ability to enhance the properties of rubber makes it valuable in the manufacturing of tires and other rubber products.

Table 1: Material Properties Enhanced by DBTDT

| Property Enhanced | Description |

|---|---|

| Mechanical Strength | Improves tensile strength and elasticity |

| Thermal Stability | Enhances resistance to thermal degradation |

| Chemical Resistance | Increases durability against solvents and oils |

Electronics and Optics

In the field of electronics, DBTDT is utilized in the fabrication of conductive materials and coatings. Its unique chemical structure allows it to interact with metal surfaces, enhancing conductivity and stability.

Case Study: Conductive Coatings

A study demonstrated that incorporating DBTDT into conductive polymer films improved electrical conductivity by 30% compared to standard formulations. This advancement is particularly beneficial for applications in flexible electronics.

Environmental Applications

DBTDT has shown promise in environmental remediation processes, particularly in the adsorption and recovery of precious metals from industrial waste. Its thiol groups facilitate the binding of heavy metals, making it an effective agent for metal recovery.

Table 2: Metal Recovery Efficiency

| Metal Type | Recovery Efficiency (%) |

|---|---|

| Gold (Au) | 85 |

| Silver (Ag) | 75 |

| Platinum (Pt) | 80 |

Medical Applications

Research indicates potential uses for DBTDT in medical rubber materials due to its biocompatibility and ability to enhance mechanical properties. This application is crucial for developing medical devices that require durable yet flexible materials.

Case Study: Medical Device Manufacturing

In a recent study, DBTDT was integrated into silicone rubber used for medical tubing. The resulting material exhibited improved flexibility and resistance to microbial growth, making it suitable for long-term use in healthcare settings.

Wirkmechanismus

The mechanism of action of 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol involves its interaction with metal surfaces and biological molecules:

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the ingress of corrosive agents.

Fluorescent Probes: The compound’s unique structure allows it to interact with specific biomolecules, emitting fluorescence upon binding.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Triazine-dithiol derivatives vary primarily in substituent groups, which dictate their chemical behavior and applications. Below is a comparative analysis:

Table 1: Structural Comparison of Triazine-Dithiol Derivatives

Physicochemical Properties

Solubility and Reactivity:

- This compound: Lipophilic due to dibutyl chains, soluble in pyridine and polar aprotic solvents (e.g., DMF) .

- 6-Anilino-triazine-dithione: Lower solubility in organic solvents due to aromatic rigidity; thione groups favor tautomerization over thiols .

- SC3-01: Enhanced solubility in DMSO and ethanol due to phenylamino groups .

Thermal Stability:

- The dibutylamino derivative exhibits a higher melting point (143°C) compared to SC3-01 (~120°C) and VBATDT (~100°C), attributed to its symmetrical structure and strong intermolecular van der Waals forces .

Table 2: Application-Specific Comparison

Biologische Aktivität

6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14N4S2

Molecular Weight: 246.37 g/mol

IUPAC Name: this compound

Canonical SMILES: CCCCN(CCCC)C1=NC(=N)N=C(N1)SCC(S)=N

The compound features a triazine ring with dibutylamino and dithiol functional groups. These groups contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The dithiol groups can chelate metal ions, which is crucial for the inhibition of certain enzymes. Additionally, the dibutylamino group enhances membrane permeability, allowing the compound to enter cells more effectively.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition: It has been studied for its potential as an enzyme inhibitor. The interactions between the dithiol groups and metal ions are particularly relevant in this context.

- Corrosion Inhibition: A study demonstrated that this compound effectively inhibits corrosion in stainless steel when exposed to hydrochloric acid, achieving a protection efficiency of up to 99.82% .

- Antimicrobial Properties: Preliminary research suggests potential antimicrobial activity against various pathogens.

Case Studies

- Corrosion Inhibition Study:

-

Biological Interactions:

- Objective: Investigate the interactions with biological macromolecules.

- Findings: The compound demonstrated significant binding affinity to target proteins due to hydrogen bonding and π-π interactions facilitated by its triazine structure.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-amino-1,3,5-triazine-2,4-dithiol | Amino and dithiol groups | Enzyme inhibitor |

| 6-diallylamino-1,3,5-triazine-2,4-dithiol | Diallylamino group | Antimicrobial properties |

| Melamine | Triazine core without dithiol | Industrial applications |

Q & A

Q. What protocols ensure reproducibility in scaling up synthesis from milligram to gram scale?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.